4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline
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Overview
Description
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, with a chlorine atom at the 4th position and a methoxy group at the 8th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitroaniline with 2-methoxyaniline under acidic conditions to form the intermediate quinoxaline derivative. This intermediate is then subjected to cyclization with pyrrole in the presence of a suitable catalyst, such as palladium on carbon, to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group at the 8th position can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: 4-Amino-8-methoxypyrrolo[1,2-a]quinoxaline or 4-Thio-8-methoxypyrrolo[1,2-a]quinoxaline.
Oxidation Reactions: 4-Chloro-8-hydroxyquinoxaline or 4-Chloro-8-quinoxalinone.
Reduction Reactions: 4-Chloro-8-methoxydihydroquinoxaline.
Scientific Research Applications
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation.
Biology: It is used as a probe to study the binding interactions with DNA and proteins.
Materials Science: It is explored for its electronic properties and potential use in organic semiconductors.
Pharmacology: It is studied for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets, such as kinases and DNA. The compound binds to the active site of kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cell proliferation. Additionally, its interaction with DNA can lead to the disruption of DNA replication and transcription processes, contributing to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-methylpyrrolo[1,2-a]quinoxaline
- 4-Chloro-8-hydroxypyrrolo[1,2-a]quinoxaline
- 4-Chloro-8-quinoxalinone
Uniqueness
4-Chloro-8-methoxypyrrolo[1,2-a]quinoxaline is unique due to the presence of both a chlorine atom and a methoxy group, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H9ClN2O |
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Molecular Weight |
232.66 g/mol |
IUPAC Name |
4-chloro-8-methoxypyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H9ClN2O/c1-16-8-4-5-9-11(7-8)15-6-2-3-10(15)12(13)14-9/h2-7H,1H3 |
InChI Key |
TZHBQEVGDOGPAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C3=CC=CN32)Cl |
Origin of Product |
United States |
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